molecular formula C18H33NO4Si3 B13796622 Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate

Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate

Cat. No.: B13796622
M. Wt: 411.7 g/mol
InChI Key: MFCCACQGTYYMRP-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester: is a complex organosilicon compound. It is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties. This compound is often used in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride and 4-(trimethylsiloxy)benzoyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and reagent addition is common to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the trimethylsilyl groups, leading to the formation of silanols.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alcohols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Silanols and benzoyl derivatives.

    Reduction: Benzyl derivatives and silyl ethers.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

Chemistry: This compound is used as a protecting group for amino acids in peptide synthesis. Its stability under various reaction conditions makes it ideal for protecting sensitive functional groups during multi-step synthesis.

Biology: In biological research, it can be used to modify biomolecules, enhancing their stability and altering their interaction with biological systems.

Industry: Used in the production of advanced materials, including coatings and adhesives, due to its hydrophobic properties and stability.

Mechanism of Action

The mechanism by which N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups provide steric hindrance and hydrophobicity, which can protect sensitive functional groups and alter the solubility of compounds. The benzoyl group can participate in various chemical reactions, providing a site for further functionalization.

Comparison with Similar Compounds

  • N-(Trimethylsilyl)glycine trimethylsilyl ester
  • N-(Trimethylsilyl)-N-benzoylglycine trimethylsilyl ester
  • N-(Trimethylsilyl)-N-[4-(hydroxy)benzoyl]glycine trimethylsilyl ester

Uniqueness: N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester is unique due to the presence of both trimethylsiloxy and benzoyl groups, which provide a combination of stability, hydrophobicity, and reactivity. This makes it particularly useful in applications where both protection and reactivity are required.

Properties

Molecular Formula

C18H33NO4Si3

Molecular Weight

411.7 g/mol

IUPAC Name

trimethylsilyl 2-[trimethylsilyl-(4-trimethylsilyloxybenzoyl)amino]acetate

InChI

InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-10-12-16(13-11-15)22-25(4,5)6/h10-13H,14H2,1-9H3

InChI Key

MFCCACQGTYYMRP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

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